molecular formula C22H19N3OS B2960377 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1798637-43-0

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide

Cat. No. B2960377
CAS RN: 1798637-43-0
M. Wt: 373.47
InChI Key: CZMXYWOYTRDWTN-UHFFFAOYSA-N
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Description

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide” is a compound that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . The structure of these compounds is characterized by a pyridine ring fused with an imidazole ring .


Chemical Reactions Analysis

Recent advances in the functionalization of imidazo[1,2-a]pyridines involve radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide”, focusing on unique applications:

Materials Science

Imidazo[1,2-a]pyridine derivatives show great potential in materials science due to their aromatic heterocyclic structure. They can be used in the development of new materials with specific properties for various technological applications .

Pharmaceutical Field

These compounds are actively researched for their pharmaceutical applications. They serve as core backbones in the development of covalent inhibitors and have been utilized in the synthesis of novel KRAS G12C inhibitors for cancer treatment .

Optoelectronic Devices

The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable for use in optoelectronic devices. They can be incorporated into components that require specific light-emitting or electrical characteristics .

Sensors

Due to their reactive nature and ability to bind with various substances, these compounds are used in sensor technology. They can improve the sensitivity and specificity of sensors used in different fields .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives are being explored as potential anti-cancer agents. Their ability to inhibit certain cellular processes makes them promising candidates for drug development .

Confocal Microscopy and Imaging

These compounds can be used as emitters for confocal microscopy and imaging, providing better resolution and contrast for scientific research involving cellular and molecular studies .

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-22(13-15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-16-25-14-7-6-12-21(25)23-20/h1-12,14,16H,13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMXYWOYTRDWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide

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